molecular formula C5H3ClN4 B11920641 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1208083-81-1

8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11920641
CAS No.: 1208083-81-1
M. Wt: 154.56 g/mol
InChI Key: ZKZHFJMYTKLDKR-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a unique structure combining a triazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2,4-diaminopyrimidine with formic acid and sodium nitrite, leading to the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, disrupting its function and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to enhance its biological activity.

Properties

CAS No.

1208083-81-1

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C5H3ClN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H

InChI Key

ZKZHFJMYTKLDKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=N1)Cl

Origin of Product

United States

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